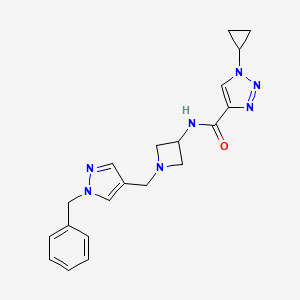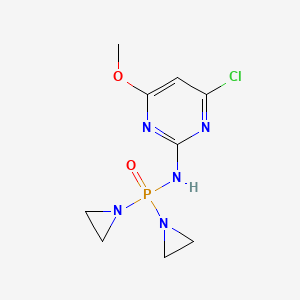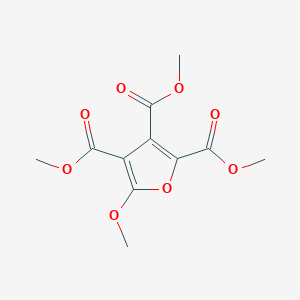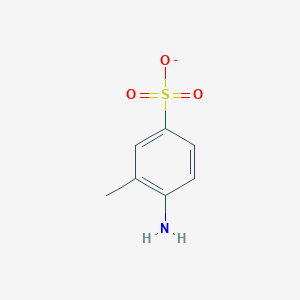
4-Amino-3-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-methylbenzenesulfonate is an organic compound with the molecular formula C7H9NO3S. It is a derivative of benzenesulfonic acid, featuring an amino group at the 4-position and a methyl group at the 3-position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Amino-3-methylbenzenesulfonate can be synthesized through several methods. One common approach involves the sulfonation of 3-methylaniline (m-toluidine) with sulfuric acid, followed by neutralization with a base to form the sulfonate salt. The reaction conditions typically include:
Sulfonation: Reacting 3-methylaniline with concentrated sulfuric acid at elevated temperatures.
Neutralization: Adding a base such as sodium hydroxide to neutralize the sulfonic acid, forming the sulfonate salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation reactors where precise control of temperature and reaction time is maintained to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro-3-methylbenzenesulfonate.
Reduction: 3-methylbenzenesulfonamide.
Substitution: Various substituted benzenesulfonates depending on the reagents used.
Applications De Recherche Scientifique
4-Amino-3-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Medicine: Explored for its role in drug development, especially in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the manufacture of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 4-amino-3-methylbenzenesulfonate largely depends on its application. In biological systems, it can interact with enzymes and proteins, potentially inhibiting bacterial growth by interfering with metabolic pathways. The sulfonate group can mimic natural substrates, leading to competitive inhibition of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-chloro-5-methylbenzenesulfonate: Used in the synthesis of azo pigments.
4-Methylbenzenesulfonate: Known for its use in corrosion inhibition and as a reagent in organic synthesis.
Uniqueness
4-Amino-3-methylbenzenesulfonate is unique due to the presence of both an amino group and a methyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential antibacterial properties make it a valuable compound in various research fields.
Propriétés
IUPAC Name |
4-amino-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,8H2,1H3,(H,9,10,11)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTCZINVPXJNEL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NO3S- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
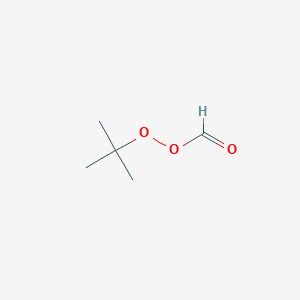


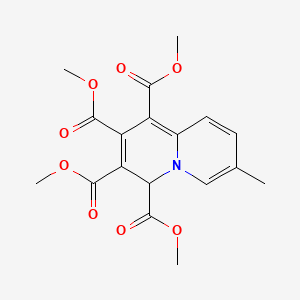
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)



